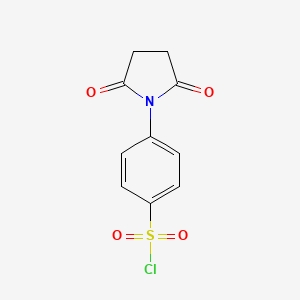

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride

Overview

Description

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO4S and a molecular weight of 273.7 g/mol . It is known for its role in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with succinic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Condensation Reactions: It can react with amines to form sulfonamide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

Anticonvulsant Properties

- : Research indicates that this compound exhibits potent anticonvulsant activity.

- Methods : It has been tested in animal seizure models, specifically the maximal electroshock (MES) test and the psychomotor seizure model (6 Hz).

- Results : The compound demonstrated significant anticonvulsant effects while maintaining a favorable safety profile, making it a candidate for further development in epilepsy treatments.

Drug Development

- : As a sulfonyl chloride, it serves as an important intermediate for synthesizing various pharmaceutical agents.

- Mechanism : The compound reacts with nucleophiles to form new chemical entities, enhancing the biological activity of potential drug candidates. This reactivity is crucial for medicinal chemistry applications where functional group modification is essential.

Biotechnology Applications

Enhancement of Monoclonal Antibody Production

- : In biotechnological contexts, 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride has been shown to improve monoclonal antibody yields.

- Methods : The compound was added to cultures of recombinant Chinese hamster ovary (CHO) cells.

- Results : Studies demonstrated increased production of monoclonal antibodies, highlighting its utility in biopharmaceutical manufacturing.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 4-(N-Methylpyrrolidin-1-yl)benzenesulfonamide | Sulfonamide derivative | Anticonvulsant | Methyl substitution enhances solubility |

| N-Sulfonylsuccinimide | Pyrrolidine derivative | Anticonvulsant | Lacks chlorination; simpler structure |

| 4-(Pyrrolidin-1-yl)benzenesulfonic acid | Sulfonic acid derivative | Antimicrobial | Contains a carboxylic acid group |

The unique feature of this compound lies in its dual functionality as both a sulfonyl chloride and a pyrrolidine derivative, enhancing its reactivity and applicability in various chemical transformations compared to other similar compounds.

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride involves the formation of a sulfonamide bond with nucleophiles. The sulfonyl chloride group is highly reactive and readily forms covalent bonds with amines, thiols, and other nucleophiles. This reactivity makes it a valuable tool for modifying biomolecules and synthesizing complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound is similar in structure but has different functional groups, leading to distinct reactivity and applications.

4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonyl chloride: Another structurally related compound with similar reactivity but different physical properties.

Uniqueness

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride is unique due to its high reactivity and versatility in forming sulfonamide bonds. This makes it particularly useful in the synthesis of pharmaceuticals and the modification of biomolecules .

Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride, also known as N-sulfonylsuccinimide (NSSI), is a synthetic organic compound with notable biological activities. This article focuses on its pharmacological properties, particularly its anticonvulsant effects and applications in biotechnology.

- IUPAC Name : 4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonyl chloride

- CAS Number : 40686-14-4

- Molecular Formula : C10H8ClNO4S

- Molecular Weight : 263.69 g/mol

Anticonvulsant Properties

Recent studies have highlighted the potent anticonvulsant properties of this compound. It has been tested in various animal seizure models, demonstrating significant efficacy.

Research Findings:

- In a study utilizing the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice, the compound exhibited strong anticonvulsant activity with a favorable safety profile.

- The compound's mechanism of action is hypothesized to involve modulation of neurotransmitter systems, particularly affecting glutamate receptors .

Monoclonal Antibody Production

This compound has also shown promise in biotechnological applications, particularly in enhancing monoclonal antibody production:

Application Summary:

- Method : Addition to cultures of recombinant Chinese hamster ovary (CHO) cells.

- Results : Significant increase in monoclonal antibody yield was observed, suggesting its utility as a bioprocessing agent.

Study on Anticonvulsant Activity

A comprehensive study assessed the anticonvulsant efficacy of various pyrrolidine derivatives, including this compound. The results indicated that this compound not only reduced seizure frequency but also improved overall behavioral outcomes in treated animals.

| Model Used | Dose (mg/kg) | Seizure Reduction (%) | Notes |

|---|---|---|---|

| Maximal Electroshock | 30 | 75% | Significant reduction observed |

| Psychomotor Seizure | 20 | 65% | Favorable safety profile |

Biotechnology Application

In another study focused on CHO cells, the addition of this compound resulted in:

| Parameter | Control Group | Experimental Group (with NSSI) |

|---|---|---|

| Antibody Yield (mg/L) | 150 | 250 |

| Cell Viability (%) | 85 | 90 |

These findings underscore the potential of this compound as an effective enhancer of bioprocesses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride?

The compound is synthesized via chlorination of its sulfonic acid precursor using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. A common protocol involves refluxing the sulfonic acid with 1.5 equivalents of SOCl₂ in dichloromethane for 4–6 hours, followed by solvent removal under reduced pressure. Purification is achieved via recrystallization from non-polar solvents. This method aligns with procedures for analogous sulfonyl chlorides, such as 4-acetylbenzenesulfonyl chloride, which is characterized by a melting point of 83–87°C .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and the dioxopyrrolidinyl moiety.

- FT-IR : Key peaks include S=O stretches (1360–1180 cm⁻¹) and C-Cl bonds (780–620 cm⁻¹).

- Mass Spectrometry : For molecular ion ([M]⁺) verification.

- Elemental Analysis : To validate purity and stoichiometry. Comparative melting point analysis with structurally related sulfonyl chlorides (e.g., 4-acetylbenzenesulfonyl chloride) is also recommended .

Q. How should researchers handle moisture sensitivity during storage?

Store the compound under inert gas (argon or nitrogen) at −20°C in airtight, amber glass vials. Pre-dry solvents and glassware, and use molecular sieves in storage containers. Hydrolysis to sulfonic acid can be monitored via IR loss of C-Cl absorbance .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses?

Key parameters include:

- Stoichiometry : Use 1.2–1.5 equivalents of SOCl₂ to minimize unreacted starting material.

- Temperature Control : Add SOCl₂ incrementally at 0–5°C to suppress side reactions.

- Solvent Choice : Anhydrous dichloromethane or toluene improves solubility and reaction homogeneity. Studies on analogous sulfonylation reactions show yields >85% under these conditions .

Q. What strategies resolve contradictions in reported reactivity with nucleophiles?

Discrepancies often arise from solvent polarity, nucleophile strength, or competing hydrolysis. For systematic analysis:

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (THF, CH₂Cl₂) solvents.

- Kinetic Profiling : Conduct pseudo-first-order experiments to identify rate-limiting steps.

- Acid Scavengers : Use triethylamine (Et₃N) or DMAP to neutralize HCl, enhancing nucleophilic attack. Refer to protocols for triazole derivatives, where glacial acetic acid was used to catalyze analogous condensations .

Q. How can thermal stability be assessed under reaction conditions?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. For example, related sulfonyl chlorides remain stable below 100°C but degrade rapidly above 120°C. Parallel monitoring via in-situ FT-IR during heating can identify degradation products (e.g., SO₂ release) .

Q. Data Contradiction Analysis

Q. How to address conflicting literature reports on hydrolysis rates?

Conflicting data may stem from trace moisture levels or solvent impurities. Reproduce experiments under rigorously controlled conditions:

- Use Karl Fischer titration to quantify water content in solvents.

- Compare hydrolysis rates in deuterated vs. non-deuterated solvents (e.g., D₂O vs. H₂O).

- Apply Arrhenius analysis to isolate temperature-dependent effects.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXUEFNNGFSXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216666 | |

| Record name | 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40686-14-4 | |

| Record name | 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40686-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.